2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,6-difluorobenzamide moiety and a methylthio-substituted pyrimidine core. The isobutylamino group at the 4-position of the pyrazolopyrimidine scaffold and the ethyl linker connecting the benzamide to the heterocyclic core are critical for its structural uniqueness.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-11(2)9-23-16-12-10-24-27(17(12)26-19(25-16)29-3)8-7-22-18(28)15-13(20)5-4-6-14(15)21/h4-6,10-11H,7-9H2,1-3H3,(H,22,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJSQANBOLWWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.5 g/mol. The structural complexity includes a benzamide moiety linked to a pyrazolopyrimidine derivative, which contributes to its unique biological activity profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics may exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion has not been extensively studied in clinical trials; however, its structural analogs have demonstrated promising results against different cancer types.
The proposed mechanism of action for this compound likely involves the inhibition of key enzymes or pathways involved in tumor growth. For instance:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cell proliferation.
- Apoptotic Pathways : Activation of apoptotic pathways may occur through the modulation of Bcl-2 family proteins or caspases.
In Vitro Studies
In vitro studies utilizing cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) have shown that benzamide derivatives can reduce cell viability significantly. The specific effects of this compound on these cell lines remain to be fully elucidated.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | TBD | Apoptosis |
| A549 | TBD | Cell Cycle Arrest |
| HeLa | TBD | Enzyme Inhibition |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares functional and structural motifs with diaminopyrimidine-based inhibitors described in the literature. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
This modification may alter kinase selectivity or metabolic stability .
Halogen Effects :
- The 2,6-difluoro substitution on the benzamide (vs. 2,6-dichloro in Compounds 1–2) reduces steric bulk and increases electronegativity, which could improve solubility or alter interactions with hydrophobic kinase pockets .
Amino and Thioether Modifications: The isobutylamino group at the 4-position of the pyrazolopyrimidine (absent in Compounds 1–2) may enhance lipophilicity and membrane permeability. The methylthio group at the 6-position (vs. methyl or hydroxypiperidine in analogs) could modulate electron distribution and metabolic stability .
Linker Flexibility: The ethyl linker in the target compound provides conformational flexibility compared to the rigid pyridin-4-ylamino linker in Compounds 1–2. This flexibility might influence binding kinetics or off-target effects.
Research Findings and Hypotheses
- EGFR Inhibition Potential: The diaminopyrimidine-based Compounds 1 and 2 are designed to inhibit EGFR T790M mutants. The target compound’s pyrazolopyrimidine core and fluorine substitution may retain similar kinase-targeting capabilities but with distinct selectivity profiles due to steric and electronic differences .
- Metabolic Stability : Methylthio groups (as in the target compound) are less prone to oxidative metabolism than hydroxyl or primary amine groups (e.g., in Compound 1), suggesting improved pharmacokinetics .
Q & A
Q. What are the key synthetic challenges in constructing the pyrazolo[3,4-d]pyrimidine core of this compound?
The pyrazolo[3,4-d]pyrimidine core requires precise cyclization steps, often starting from precursors like substituted pyridines or pyrimidines. A common route involves:
- Step 1 : Cyclization of a thioamide intermediate with hydrazine derivatives to form the pyrazole ring.
- Step 2 : Subsequent annulation with a pyrimidine precursor under acidic or basic conditions to complete the fused heterocycle . Critical factors include temperature control (e.g., reflux in ethanol or DMF) and protecting group strategies to avoid side reactions.
Q. How can the fluorine substituents at the 2- and 6-positions of the benzamide moiety influence reactivity?
Fluorine atoms enhance electron-withdrawing effects, which stabilize intermediates during nucleophilic substitution or cross-coupling reactions. This impacts:
- Synthetic yields : Fluorine’s electronegativity may reduce undesired byproducts in amide bond formation.
- Biological interactions : Fluorine improves metabolic stability and binding affinity to hydrophobic enzyme pockets .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : NMR is critical for verifying fluorine positions and purity.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry, especially for the pyrazolo[3,4-d]pyrimidine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility issues : Fluorinated benzamides may aggregate in aqueous buffers, leading to false negatives. Methodological solution :
- Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC).
- Use molecular dynamics (MD) simulations to probe solvent accessibility of the methylthio group .
Q. What strategies optimize the methylthio (-SMe) group for target selectivity in kinase inhibition studies?
The -SMe group can act as a hydrogen bond acceptor or participate in hydrophobic interactions. To enhance selectivity:
- Structure-activity relationship (SAR) : Replace -SMe with bulkier thioethers (e.g., -SCyclohexyl) to sterically block off-target kinases.
- Proteomic profiling : Use kinome-wide screening to identify off-target effects early in development .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic (PK) properties?
- ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions.
- Docking studies : Focus on the pyrazolo[3,4-d]pyrimidine core’s interaction with ATP-binding pockets (e.g., in Aurora kinases). Example: Modifying the isobutylamino group to a morpholine ring improves aqueous solubility without sacrificing binding .
Experimental Design & Data Analysis
Q. What controls are essential when evaluating this compound’s cytotoxicity in vitro?
Q. How should researchers address low yields in the final coupling step (benzamide to pyrazolo-pyrimidine)?
Low yields often stem from steric hindrance at the ethyl linker. Solutions include:
- Microwave-assisted synthesis : Enhances reaction efficiency at elevated temperatures (e.g., 150°C for 30 min).
- Catalytic systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling if aryl halides are present .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Four-parameter logistic (4PL) curve fitting : Models sigmoidal dose-response relationships.
- Bootstrap resampling : Estimates confidence intervals for IC values in low-replicate experiments.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Theoretical & Mechanistic Frameworks
Q. How does the isobutylamino group influence the compound’s binding mode in hydrophobic enzyme pockets?
The isobutylamino group enhances van der Waals interactions with nonpolar residues (e.g., Leu210 in EGFR). Computational studies suggest:
- Conformational flexibility : The ethyl linker allows rotation, optimizing fit into diverse binding sites.
- Entropic penalties : Rigidifying the linker (e.g., via cyclopropane) may improve binding entropy .
Q. Can this compound serve as a probe for studying redox-sensitive kinases?
The methylthio group is susceptible to oxidation (forming sulfoxide/sulfone derivatives), which could modulate kinase inhibition. Experimental approach :
- Treat cells with HO or glutathione-depleting agents.
- Monitor kinase activity via Western blot (phospho-specific antibodies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
